molecular formula C9H15N2O15P3 B1141104 Pseudouridine-5'-triphosphate CAS No. 1175-34-4

Pseudouridine-5'-triphosphate

Cat. No.: B1141104
CAS No.: 1175-34-4
M. Wt: 484.1410119
InChI Key:
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Mechanism of Action

Target of Action

Pseudouridine-5’-triphosphate (Pseudo-UTP) is a modified nucleoside that is commonly used in the polymerase-mediated synthesis of RNA molecules . It primarily targets the RNA synthesis process, specifically the mRNA . The compound’s role is to replace UTP (U) and CTP © in the mRNA synthesis .

Mode of Action

Pseudo-UTP interacts with its targets by substituting for uridine in the mRNA synthesis . This substitution is known to avoid the immune response and cytotoxicity induced by introducing mRNA into cells . The compound’s interaction with its targets results in mRNAs that exhibit better nuclease stability, immunogenicity, and translational properties compared to uridine-containing unmodified mRNAs .

Biochemical Pathways

The biochemical pathway affected by Pseudo-UTP is the RNA synthesis pathway. The compound is incorporated into the mRNA sequence during the polymerase-mediated synthesis of RNA molecules . This incorporation results in the production of pseudouridine-containing modified mRNAs . The downstream effects of this modification include enhanced nuclease stability, immunogenicity, and translational properties of the mRNA .

Pharmacokinetics

It is known that the compound exhibits better nuclease stability compared to unmodified mrnas . This suggests that Pseudo-UTP may have a longer half-life in the body, which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of Pseudo-UTP’s action are primarily observed in the enhanced performance of the mRNA. Synthetic mRNA switches containing Pseudo-UTP as a substitution of uridine substantially out-perform all other modified bases studied . They exhibit enhanced microRNA and protein sensitivity, better cell-type separation ability, and comparably low immune stimulation . These effects stem from the high protein expression from Pseudo-UTP containing mRNA and efficient translational repression in the presence of target microRNAs or proteins .

Action Environment

The action, efficacy, and stability of Pseudo-UTP can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature . .

Biochemical Analysis

Biochemical Properties

Pseudouridine-5’-triphosphate interacts with various enzymes, proteins, and other biomolecules. It is synthesized using adenosine-5’-monophosphate and uracil as the starting materials and a reverse reaction catalyzed by a pseudouridine monophosphate glycosidase . The conversion from nucleoside (pseudouridine) to nucleotide triphosphate (pseudouridine-5’-triphosphate) is incorporated into RNA via in vitro transcription for biochemical and biophysical studies .

Cellular Effects

Pseudouridine-5’-triphosphate has significant effects on various types of cells and cellular processes. It influences cell function by enhancing nuclease stability, immunogenicity, and translational properties . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Pseudouridine-5’-triphosphate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The substitution of uridine with N1-methylpseudouridine-5’-triphosphate not only bypasses immune response induced cytotoxicity but also substantially enhances the effectiveness of both types of switches .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Pseudouridine-5’-triphosphate exhibits changes in its effects. It has been observed that pseudouridine has a significant effect on the structure and function of RNA molecules . It is known for the stabilization of RNA structures, RNA-protein interactions, and regulation of RNA processing and translation .

Metabolic Pathways

Pseudouridine-5’-triphosphate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The first step in pseudouridine degradation is catalyzed by pseudouridine kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pseudouridine-5’-triphosphate typically involves the enzymatic conversion of pseudouridine to its triphosphate form. One common method includes the use of pseudouridine monophosphate glycosidase to catalyze the formation of pseudouridine from uracil and adenosine-5’-monophosphate . This is followed by phosphorylation steps to convert pseudouridine to pseudouridine-5’-triphosphate.

Industrial Production Methods: Industrial production of pseudouridine-5’-triphosphate often involves large-scale enzymatic synthesis, ensuring high purity and yield. Companies like TriLink BioTechnologies are known for producing high-quality pseudouridine-5’-triphosphate for research and therapeutic purposes .

Properties

IUPAC Name

[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O15P3/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWJOCYCKIZKKV-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N2O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is Pseudouridine-5'-triphosphate (ΨTP) incorporated into synthetic mRNA?

A1: Incorporating ΨTP, alongside 5-methylcytidine-5′-triphosphate (5-MeCTP), during in vitro transcription of mRNA helps circumvent the innate immune response typically triggered by exogenous RNA. [] This response, often involving interferon production, can lead to cellular toxicity and reduced viability, hindering applications like cellular reprogramming. Replacing uridine triphosphate (UTP) with ΨTP during mRNA synthesis has been shown to mitigate these negative effects, improving the viability and functionality of transfected cells. []

Q2: How does the incorporation of modified bases like ΨTP in mRNA affect cellular viability and protein expression?

A2: Studies have shown that using modified mRNA, containing ΨTP and 5-MeCTP, maintains cellular viability comparable to controls, unlike unmodified mRNA. [] This improved viability, attributed to a reduced interferon response, allows for more efficient protein expression. Research using modified mRNA encoding green fluorescent protein (GFP) in bovine fetal fibroblasts demonstrated significantly higher fluorescence compared to controls, indicating successful protein expression without compromising cell survival. [] Similar positive results were observed when using modified mRNA encoding pluripotency factors, highlighting the potential of ΨTP-modified mRNA for applications like cellular reprogramming. []

Q3: Beyond cell viability, are there other advantages of using ΨTP-modified mRNA for cellular reprogramming?

A3: Yes, using ΨTP-modified mRNA for introducing reprogramming factors like MyoD into cells offers a significant advantage: it provides a DNA-free approach. [] Traditional methods often rely on viral vectors to integrate DNA into the host genome, which carries inherent risks like insertional mutagenesis. By using modified mRNA, these risks are avoided as the genetic material is not integrated into the host DNA. This characteristic makes ΨTP-modified mRNA a promising tool for safer and more efficient cell reprogramming strategies. []

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